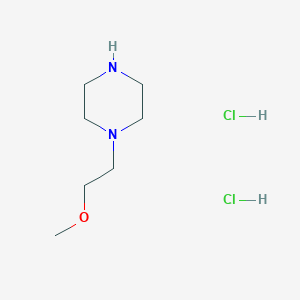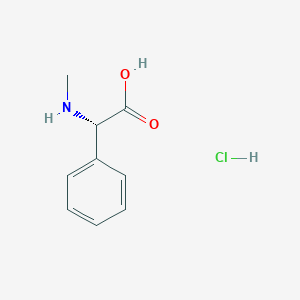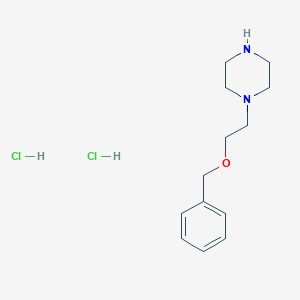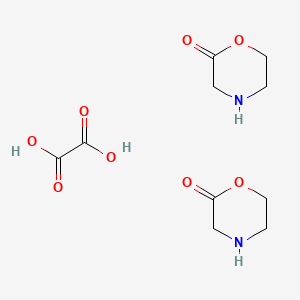
2-Morpholinone hemioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholinone hemioxalate is a compound that combines morpholin-2-one, a nitrogen-containing heterocycle, with oxalic acid, a dicarboxylic acid. Morpholin-2-one is known for its presence in various biologically active substances and its utility as a synthetic intermediate . Oxalic acid is commonly used in various industrial and laboratory applications due to its strong acidic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Morpholin-2-one can be synthesized through several methods, including the reaction of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction . Another method involves the intramolecular Mitsunobu reaction of amino diols . Oxalic acid can be prepared by dissolving oxalic acid crystals in water to create a standard solution .
Industrial Production Methods: Industrial production of morpholin-2-one often involves the use of transition metal catalysis and stereoselective synthesis to achieve high yields and purity . Oxalic acid is typically produced through the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide .
Chemical Reactions Analysis
Types of Reactions: Morpholin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include copper (I) chloride for oxidative imidation and molecular oxygen as the oxidant .
Major Products: The major products formed from these reactions include substituted morpholin-2-ones and their derivatives, which are useful in the synthesis of biologically active compounds and polymers .
Scientific Research Applications
2-Morpholinone hemioxalate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules . In biology and medicine, morpholin-2-one derivatives are studied for their potential as drug candidates due to their biological activity . In industry, oxalic acid is used for cleaning and bleaching, as well as in the synthesis of other chemicals .
Mechanism of Action
The mechanism of action of morpholin-2-one involves its interaction with various molecular targets, including enzymes and receptors . It exerts its effects through central inhibitory action on several kinase enzymes involved in cytokinesis and cell cycle regulation . Oxalic acid acts as a strong acid, participating in acid-base reactions and forming complexes with metal ions .
Comparison with Similar Compounds
Morpholin-2-one is similar to other nitrogen-containing heterocycles such as piperazin-2-one and oxazolidin-2-one . it is unique in its structural properties and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds . Similar compounds include morpholine, piperazine, and oxazolidine .
Properties
IUPAC Name |
morpholin-2-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7NO2.C2H2O4/c2*6-4-3-5-1-2-7-4;3-1(4)2(5)6/h2*5H,1-3H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTNWGMHLLMUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)CN1.C1COC(=O)CN1.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
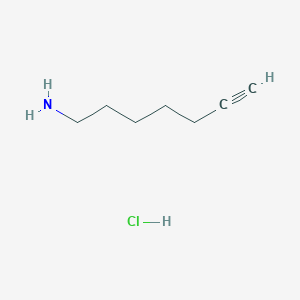
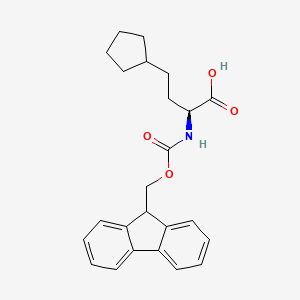
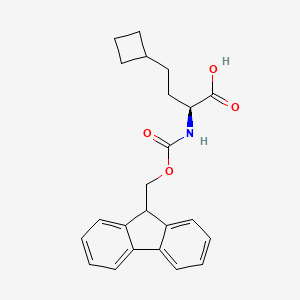
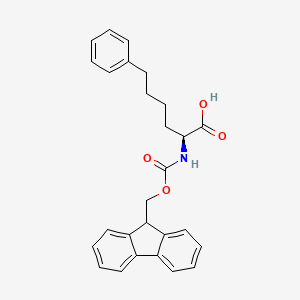
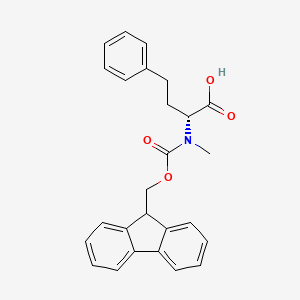
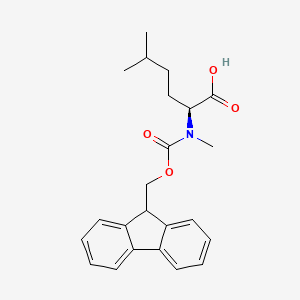
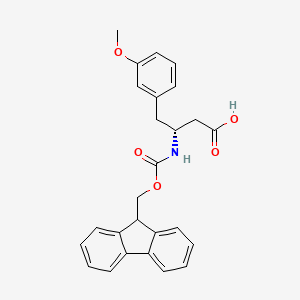
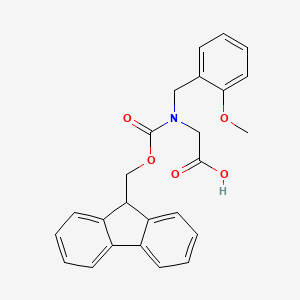
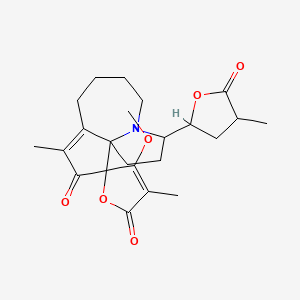
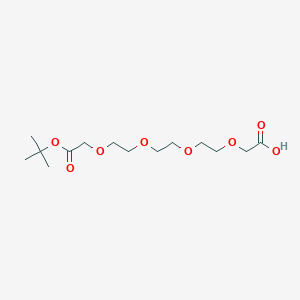
![diethyl[(2R)-piperidin-2-ylmethyl]amine dihydrochloride](/img/structure/B8178331.png)
